molecular formula C9H8ClFN4 B1491596 [1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247396-07-1

[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1491596
CAS RN: 1247396-07-1
M. Wt: 226.64 g/mol
InChI Key: VQEFVARIEHMXIZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (CFMT) is a triazole derivative with a wide range of applications in organic synthesis, medicinal chemistry, and drug development. CFMT has been extensively studied for its potential as an antioxidant, antimicrobial, and anti-inflammatory agent. It has also been used as a starting material in the synthesis of a variety of other compounds, including drugs, pesticides, and other industrial chemicals.

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonism : A compound related to "[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine" demonstrated effectiveness as a neurokinin-1 (NK1) receptor antagonist, which could be significant in the treatment of emesis and depression (Harrison et al., 2001).

  • Structural Characterization : Another study focused on the structural characterization of similar compounds, emphasizing their crystalline forms and potential applications in various fields (Kariuki et al., 2021).

  • Synthesis and Antimicrobial Activity : Synthesis of novel compounds with a structural similarity to "[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine" and their antimicrobial properties have been explored. Such research is crucial for developing new antimicrobial agents (Nagamani et al., 2018).

  • Antioxidant Properties : The antioxidant capacity of triazole-containing compounds, including those structurally related to the compound , has been investigated. This research contributes to understanding the potential health benefits and applications of these compounds in oxidative stress-related conditions (Hadjipavlou-Litina et al., 2022).

  • Serotonin Receptor Agonism : Research on derivatives of this compound has shown potential as serotonin 5-HT1A receptor-biased agonists. This is particularly relevant in the context of developing new antidepressant drugs (Sniecikowska et al., 2019).

properties

IUPAC Name

[1-(4-chloro-2-fluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN4/c10-6-1-2-9(8(11)3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEFVARIEHMXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 3
[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 4
[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 5
[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 6
[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

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